molecular formula C15H16N4O5 B5911849 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide

Cat. No. B5911849
M. Wt: 332.31 g/mol
InChI Key: JWWYNXMWSGJWBE-PXNMLYILSA-N
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Description

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide, also known as TMB-PIP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TMB-PIP is a derivative of pyridazinecarbohydrazide and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has been shown to have a range of biochemical and physiological effects. Studies have shown that 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to have antioxidant properties, which may help to prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide is its potential applications in scientific research, particularly in the field of cancer research. 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, there are also limitations to the use of 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide. One area of research is the development of new synthesis methods for 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide, which may help to improve its purity and reduce its toxicity. Another area of research is the investigation of the mechanism of action of 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide, which may help to identify new targets for cancer therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide in preclinical and clinical trials.

Synthesis Methods

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has been synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzaldehyde with 1,6-dihydro-3-pyridazinecarbohydrazide in the presence of an acid catalyst. The resulting product is then oxidized to form 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide. Other methods of synthesis include the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate, followed by the addition of pyridazine-3-carboxylic acid hydrazide and subsequent oxidation.

Scientific Research Applications

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has anti-tumor properties and can inhibit the growth of cancer cells. 6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer.

properties

IUPAC Name

6-oxo-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5/c1-22-11-6-9(7-12(23-2)14(11)24-3)8-16-19-15(21)10-4-5-13(20)18-17-10/h4-8H,1-3H3,(H,18,20)(H,19,21)/b16-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWYNXMWSGJWBE-PXNMLYILSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxo-N'-(3,4,5-trimethoxybenzylidene)-1,6-dihydro-3-pyridazinecarbohydrazide

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